![molecular formula C7H11NO2 B3039121 (2-Nitrovinyl)cyclopentane CAS No. 98431-67-5](/img/structure/B3039121.png)
(2-Nitrovinyl)cyclopentane
Overview
Description
(2-Nitrovinyl)cyclopentane, also known as 2-nitropentane, is an organic compound derived from cyclopentane, an alkyl group consisting of five carbon atoms. It is a colorless liquid with a sweet, ether-like odor and a boiling point of 68.2°C. 2-Nitropentane has a wide range of applications in the fields of organic synthesis, chemical engineering, and medicinal chemistry. It is used as a reagent in the manufacture of various pharmaceuticals, as a solvent for various laboratory experiments, and as an intermediate in the synthesis of various organic compounds.
Scientific Research Applications
1. Asymmetric Sequential Michael Addition and Cyclization Reactions In the field of asymmetric catalysis, (2-Nitrovinyl)cyclopentane has been used in the Michael addition–cyclization reaction of 2- (2-nitrovinyl)phenol with two different reactive Michael donors, leading to chiral benzopyran derivatives . This process was catalyzed by bifunctional amino-squaramides . The best result was achieved with methyl-cyclopentanone-2-carboxylate as the Michael donor in ethyl (–)- l -lactate with quinine-based amino-squaramide as catalyst .
Hydrate-Based Cyclopentane Purification Technology
A method for separating azeotropes using hydrate formation as a solid–liquid phase transition has been proposed . In this method, the azeotrope cyclopentane and neohexane in petroleum were separated, and cyclopentane (95%) was purified to 98.56% yield using the proposed hydrate-based cyclopentane purification technology . This method is simple in operation and yields a good separation effect .
Applications in Scientific Experiments
(2-Nitrovinyl)cyclopentane has potential applications in various fields of research, including organic synthesis, medicinal chemistry, and materials science. However, the specific details of these applications are not provided in the source.
Mechanism of Action
Target of Action
Cyclopentane derivatives have been found to exhibit antioxidant properties . They may interact with reactive oxygen species (ROS) and other radicals, thereby mitigating oxidative stress within cells .
Mode of Action
These compounds have been found to act as antioxidants, neutralizing harmful radicals and preventing them from causing cellular damage .
Biochemical Pathways
As an antioxidant, it could potentially interrupt the chain reactions initiated by ROS, thereby preventing cellular damage and maintaining the integrity of cellular structures .
Pharmacokinetics
Cyclopentane derivatives have been found to improve drugs’ pharmacokinetic profiles . They can serve as either the core scaffold or an appendage to occupy a hydrophobic pocket on the target, which could influence the bioavailability of the compound .
Result of Action
Given its potential antioxidant properties, it could help protect cells from oxidative damage, maintain cellular integrity, and possibly contribute to the regulation of redox-sensitive signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Nitrovinyl)cyclopentane. For instance, the solvent used can affect the compound’s molecular electric properties , which could in turn influence its interaction with targets and its overall effectiveness. Additionally, the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances in the environment .
properties
IUPAC Name |
[(E)-2-nitroethenyl]cyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUJQXPQQYTYQZ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrovinyl)cyclopentane | |
CAS RN |
98431-67-5 | |
Record name | 1-CYCLOPENTYL-2-NITROETHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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